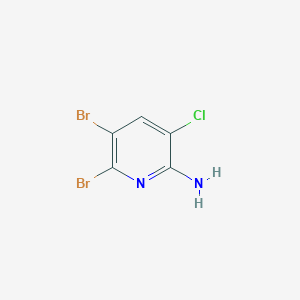

5,6-Dibromo-3-chloropyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

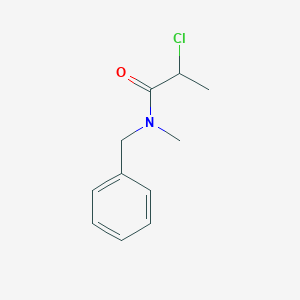

5,6-Dibromo-3-chloropyridin-2-amine is a chemical compound with the linear formula C5H3Br2ClN2 . It is a part of the halogenated heterocycles group .

Molecular Structure Analysis

The molecular structure of 5,6-Dibromo-3-chloropyridin-2-amine consists of a pyridine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms . The ring is substituted with bromine and chlorine atoms at the 5th, 6th, and 3rd positions respectively, and an amine group at the 2nd position .Applications De Recherche Scientifique

Selective Amination Catalysis

One significant application of 5,6-Dibromo-3-chloropyridin-2-amine is in the field of selective amination catalysis. A study demonstrated the successful amination of related polyhalopyridines using a palladium-Xantphos complex, achieving high yield and excellent chemoselectivity. This method emphasizes the utility of such compounds in organic synthesis, particularly in the selective formation of aminated products (Ji, Li, & Bunnelle, 2003).

Formation of Pyridine-Containing Macrocycles

Another application involves the formation of pyridine-containing macrocycles. A study detailed the palladium-catalyzed amination of dihalopyridines, leading to new families of macrocycles. This process explored the impact of halogen atoms, polyamine chain length, and catalytic system composition, indicating the role of dihalopyridines in synthesizing complex macrocyclic structures (Averin et al., 2005).

Heteroarylation of Adamantylalkyl Amines

The compound also finds application in the heteroarylation of adamantylalkyl amines. Research has shown that using dihalogenopyridines, including bromochloropyridines, leads to advantageous results compared to dibromopyridines, particularly in selective bromine substitution. This study highlights the compound's versatility in complex organic reactions (Abel et al., 2017).

Metal-Free Photoredox Catalysis

In metal-free photoredox catalysis, 5,6-Dibromo-3-chloropyridin-2-amine plays a role in forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds. This innovative approach allows for the synthesis of functionalized alkynes and alkenes, demonstrating the compound's potential in developing complex molecular scaffolds (Ociepa, Turkowska, & Gryko, 2018).

Synthesis of N,N'-Dialkyl-2,11-Diaza3.3-Pyridinophanes

The compound is used in synthesizing N,N'-dialkyl-2,11-diaza3.3-pyridinophanes, as shown in a study that developed a simple synthetic route. The research provided insight into the structural characteristics of these macrocyclic compounds, which have potential applications in coordination chemistry (Che et al., 1994).

Safety and Hazards

Propriétés

IUPAC Name |

5,6-dibromo-3-chloropyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2ClN2/c6-2-1-3(8)5(9)10-4(2)7/h1H,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUJLMBFVYPUED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)Br)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2933791.png)

![7-(2-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2933793.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide](/img/structure/B2933799.png)

![2-[(2-chloroacetyl)-methylamino]-N-propan-2-ylacetamide](/img/structure/B2933803.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2933805.png)

![3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole](/img/structure/B2933808.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(trifluoromethoxy)benzyl)acetamide](/img/structure/B2933811.png)